Ranitidine-N-oxide Exhibits 45-Fold Lower NDMA Formation Yield Versus Ranitidine and Ranitidine S-Oxide
Under peroxymonosulfate (PMS) pre-oxidation followed by chloramination, ranitidine-N-oxide (ranitidine-NO) demonstrated an NDMA molar conversion yield of only 2%, whereas the parent drug ranitidine and its S-oxide metabolite (ranitidine-SO) each exhibited NDMA yields exceeding 90% [1]. This represents an approximately 45-fold reduction in genotoxic NDMA formation potential for the N-oxide derivative relative to both the parent compound and the competing S-oxide oxidation product.
| Evidence Dimension | NDMA molar conversion yield during PMS pre-oxidation and chloramination |
|---|---|
| Target Compound Data | 2% NDMA yield (ranitidine-N-oxide) |
| Comparator Or Baseline | Ranitidine: >90% NDMA yield; Ranitidine S-oxide (ranitidine-SO): >90% NDMA yield |
| Quantified Difference | ~45-fold lower NDMA yield versus both comparators |
| Conditions | Unactivated peroxymonosulfate (PMS) oxidation followed by post-chloramination; product formation kinetics and reference standard testing |
Why This Matters
Procurement of authentic ranitidine-N-oxide reference standard is essential for accurate environmental risk assessment and water treatment studies, as the N-oxide exhibits a distinct, markedly reduced genotoxic byproduct profile compared to ranitidine and its S-oxide analog.
- [1] Zhou Y, et al. Oxidation of amine-based pharmaceuticals with unactivated peroxymonosulfate: Kinetics, mechanisms, and elimination efficiency of NDMA formation. J Hazard Mater. 2024;463:132961. View Source
